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Compound of Interest

Compound Name: Tofisopam impurity

Cat. No.: B15289692

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofisopam is an anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-
benzodiazepines, it exhibits atypical pharmacological properties, with no significant sedative,
muscle relaxant, or anticonvulsant effects. The identification and quantification of impurities in
pharmaceutical ingredients like Tofisopam are critical for ensuring drug safety and efficacy. This
application note provides a detailed protocol for the identification of Tofisopam impurities using
Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for
separating, detecting, and identifying compounds in a mixture.

Experimental Protocols

This section details the methodologies for the analysis of Tofisopam and its impurities by LC-
MS. Two alternative methods are presented based on available literature.

Method 1: Reversed-Phase HPLC with MS Detection

This method is adapted from a published study on the investigation of Tofisopam impurities.[1]

Chromatographic Conditions:
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e Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 pm)

» Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile,
and methanol in a ratio of 46:31:23 (v/v/v).

e Flow Rate: 1.0 mL/min

e Column Temperature: 25°C

e Injection Volume: 10 pL

Detector: PDA detector (for initial method development) and Mass Spectrometer.
Mass Spectrometry Conditions:
« lonization Mode: Electrospray lonization (ESI), positive ion mode.

e Scan Mode: Full scan for impurity identification and Selected lon Monitoring (SIM) for
guantification of known impurities.

e Monitored lon (SIM mode): For Tofisopam, monitor the [M+H]* ion at m/z 383.4.[2] For
impurities, monitor their respective [M+H]* ions.

Method 2: Gradient HPLC-MS Method

This method is based on an application for the analysis of Tofisopam.[3]
Chromatographic Conditions:
e Column: Newcrom R1, 3.2 x 100 mm, 5 pym
» Mobile Phase:
o A: Water with 2% Formic Acid
o B: Acetonitrile

o Gradient Program: 20-80% Acetonitrile in 10 minutes.
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e Flow Rate: 0.2 mL/min

o Detector: Mass Spectrometer

Mass Spectrometry Conditions:

 lonization Mode: Electrospray lonization (ESI), positive ion mode.
» Detection Mode: Selected lon Monitoring (SIM)

¢ Monitored lon (SIM mode): [M+H]* at m/z 383 for Tofisopam.[3]

Sample Preparation

o Standard Solution: Prepare a stock solution of Tofisopam reference standard in a suitable
solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 10

png/mL).

o Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance or product in
the same solvent as the standard solution to achieve a similar concentration.

o Forced Degradation Studies: To identify potential degradation products, Tofisopam can be
subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed
samples are then diluted and analyzed.

Data Presentation

The following table summarizes known impurities and related compounds of Tofisopam. The
m/z values are calculated based on their molecular formulas.
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Compound Molecular Molecular
Catalogue No. . [M+H]* (m/z)
Name Formula Weight
Tofisopam PA 73 14000 C22H26N204 382.46 383.46
4-(3,4-
Dimethoxyphenyl
)-1-ethyl-6,7- PA 73 0141000 C22H240s5 368.43 369.43
dimethoxynaphth
alen-2-ol
3-(2-(3,4-
Dimethoxybenzo
yI)-4,5- PA 73 0141001 C22H2606 386.44 387.44

dimethoxyphenyl
)pentan-2-one

(3,4-

Dimethoxyphenyl

)(2-(2-

hydrazineylidene  PA 73 0141002 C22H28N20s5 400.48 401.48
pentan-3-yl)-4,5-

dimethoxyphenyl

)methanone

Data sourced from Pharmaffiliates.[4]

Visualizations

Experimental Workflow for LC-MS Analysis of Tofisopam Impurities

LC-MS Analysis

Sample Preparation
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Click to download full resolution via product page
Caption: Workflow for Tofisopam impurity analysis.

Logical Relationship of Tofisopam and its Potential Impurities

Tofisopam

C22H26N204
m/z [M+H]*: 383.46

Degradation/Synthesis Byproduct  Synthesis Intermediate/Byproduct Synthesis Related Compound

/ Potential Impurities / Related Compounds \

4-(3,4-Di 1-ethyl-6,7-di 2-0l 3-(2-(3,4-Di 4.5 2-one (3,4-Di 2-(: i 1-3-yl)-4,5-dil
C22H240s C22H2606 C22H28N20s
m/z [M+H]*: 369.43 m/z [M+H]*: 387.44 m/z [M+H]*: 401.48

Click to download full resolution via product page

Caption: Tofisopam and its related impurities.

Discussion

The presented LC-MS methods provide a robust framework for the identification and
guantification of Tofisopam impurities. Method 1, utilizing a C18 column, is a widely used
approach in reversed-phase chromatography suitable for a broad range of pharmaceutical
compounds. The use of an ion-pairing agent like heptanesulfonic acid can improve the
retention and peak shape of basic compounds. Method 2 offers a more modern approach with
a gradient elution on a specialized column, which can provide better resolution and faster
analysis times.

The choice of the mass spectrometer detector is crucial. A high-resolution mass spectrometer
(HRMS) can provide accurate mass measurements, which aids in the elemental composition
determination of unknown impurities. Tandem mass spectrometry (MS/MS) can be employed to
obtain structural information by fragmenting the impurity ions and analyzing their product ions.
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Forced degradation studies are essential to identify potential degradation products that may
form during the shelf-life of the drug product. By subjecting Tofisopam to various stress
conditions, a comprehensive impurity profile can be established, which is a key requirement for
regulatory submissions.

Conclusion

This application note provides detailed protocols and data for the identification of Tofisopam
impurities using LC-MS. The described methods, along with the provided visualizations, offer a
comprehensive guide for researchers, scientists, and drug development professionals involved
in the quality control and development of Tofisopam. The successful implementation of these
methods will contribute to ensuring the safety and quality of Tofisopam-containing
pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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